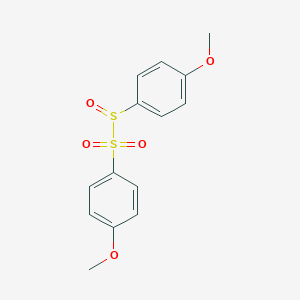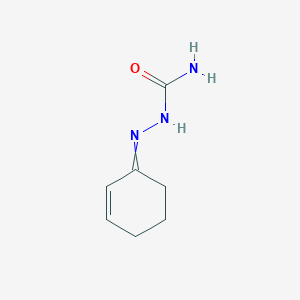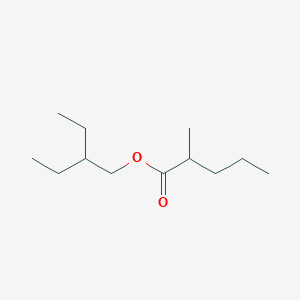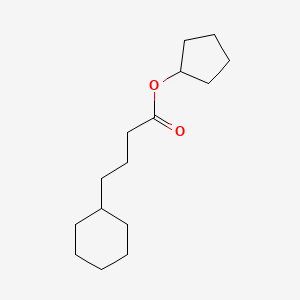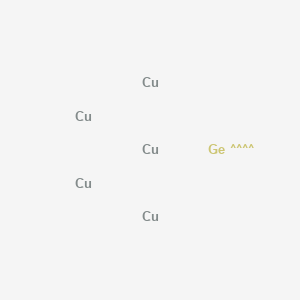
Tropane, picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropane, picrate is a compound derived from the tropane alkaloid family. Tropane alkaloids are naturally occurring chemical compounds found in various plants, particularly those in the Solanaceae family. These alkaloids are known for their pharmacological properties, including anticholinergic and stimulant effects. This compound is a specific derivative that combines the tropane structure with picrate, a salt or ester of picric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tropane, picrate typically involves the reaction of tropane alkaloids with picric acid. The process begins with the extraction of tropane alkaloids from plant sources such as Atropa belladonna or Erythroxylum coca. These alkaloids are then purified and reacted with picric acid under controlled conditions to form the picrate salt. The reaction is usually carried out in an organic solvent, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The extraction of tropane alkaloids is optimized for higher yields, and the reaction with picric acid is conducted in large reactors. The final product is purified using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Tropane, picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The picrate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tropane N-oxide, while reduction could produce tropane derivatives with altered functional groups.
Scientific Research Applications
Tropane, picrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: The compound is investigated for its potential therapeutic uses, including its anticholinergic properties.
Industry: this compound is used in the development of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of tropane, picrate involves its interaction with neurotransmitter receptors in the central and peripheral nervous systems. Tropane alkaloids, including this compound, act as anticholinergic agents by blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as pupil dilation, increased heart rate, and reduced glandular secretions.
Comparison with Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with a tropane structure but different pharmacological effects.
Uniqueness: Tropane, picrate is unique due to its combination of the tropane structure with picrate, which may confer distinct chemical and pharmacological properties
Properties
CAS No. |
6138-69-8 |
|---|---|
Molecular Formula |
C14H18N4O7 |
Molecular Weight |
354.32 g/mol |
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15N.C6H3N3O7/c1-9-7-3-2-4-8(9)6-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,2-6H2,1H3;1-2,10H |
InChI Key |
BEYOPVGWSMNKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)

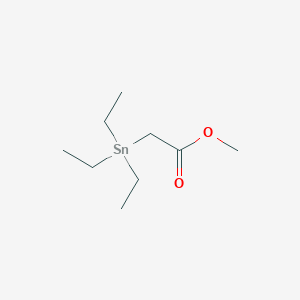

![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
